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Compound of Interest

Compound Name:

(3aS,4R,9bR)-4-(6-bromo-1,3-

benzodioxol-5-yl)-8-propan-2-yl-

3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinoline

Cat. No.: B607582 Get Quote

An In-depth Analysis of the Selective GPER Agonist

Abstract
The G-1 compound, a novel non-steroidal small molecule, has emerged as a critical tool in

cellular and molecular biology research. Its high selectivity as an agonist for the G Protein-

Coupled Estrogen Receptor (GPER), also known as GPR30, has enabled significant

advancements in understanding the non-genomic signaling pathways of estrogens. This

technical guide provides a comprehensive overview of the G-1 compound, including its

chemical identity, mechanism of action, and detailed experimental protocols for its application

in research. This document is intended for researchers, scientists, and drug development

professionals engaged in the study of GPER signaling and its physiological and pathological

implications.

Chemical Identity and Synonyms
The G-1 compound is a well-characterized synthetic molecule with a specific chemical

structure. Its systematic IUPAC name and various synonyms are provided below.
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Identifier Value

IUPAC Name

(±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-

benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl]-ethanone[1]

Synonyms G-1, LNS 8801

CAS Number 881639-98-1[1][2]

Molecular Formula C₂₁H₁₈BrNO₃[2]

Molecular Weight 412.28 g/mol [2]

Quantitative Data
The G-1 compound exhibits high affinity and selectivity for GPER. The following table

summarizes key quantitative data regarding its biological activity.

Parameter Cell Line/System Value Reference

Ki (Binding Affinity) GPR30 11 nM [1][2][3][4]

EC₅₀ (Potency) GPER 2 nM [1][2]

IC₅₀ (Migration

Inhibition)
SKBr3 cells 0.7 nM [1][2][5]

IC₅₀ (Migration

Inhibition)
MCF-7 cells 1.6 nM [1][2][5]

IC₅₀ (Cell

Proliferation)
A549 cells 20 µM (at 72h) [3]

Mechanism of Action and Signaling Pathways
G-1 exerts its biological effects by selectively binding to and activating GPER, a seven-

transmembrane receptor. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is

primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-

genomic estrogenic responses.[6]
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Upon activation by G-1, GPER initiates a cascade of intracellular signaling events. This

complex network of pathways ultimately dictates the cellular response, which can include

regulation of proliferation, apoptosis, migration, and calcium mobilization.[4][5]

The primary signaling pathways activated by the G-1/GPER complex include:

Adenylate Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of

adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. cAMP, in

turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream

targets, including the transcription factor CREB (cAMP response element-binding protein).[2]

[3]

EGFR Transactivation: A key mechanism of GPER signaling involves the transactivation of

the Epidermal Growth Factor Receptor (EGFR). This occurs through the activation of Src, a

non-receptor tyrosine kinase, which leads to the cleavage of membrane-bound pro-heparin-

binding EGF-like growth factor (pro-HB-EGF) by matrix metalloproteinases (MMPs). The

released HB-EGF then binds to and activates EGFR.[2][3]

MAPK/ERK Pathway: Transactivation of EGFR by the GPER signaling cascade

subsequently activates the mitogen-activated protein kinase (MAPK)/extracellular signal-

regulated kinase (ERK) pathway, a critical regulator of cell proliferation and survival.[2][3]

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another

crucial downstream effector of GPER activation. This pathway is essential for cell survival,

growth, and proliferation.[2][3]

Calcium Mobilization: G-1 binding to GPER can trigger a rapid increase in intracellular

calcium concentration ([Ca²⁺]i).[4][7] This is mediated through the activation of

phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of

stored calcium into the cytoplasm.

Below is a diagram illustrating the major signaling pathways activated by the G-1 compound

through GPER.
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Detailed Experimental Protocols
The following protocols provide a general framework for common in vitro and in vivo

experiments utilizing the G-1 compound. Researchers should optimize these protocols for their

specific cell lines and experimental conditions.

Preparation of G-1 Stock Solutions
Materials: G-1 compound, Dimethyl sulfoxide (DMSO)

Procedure:

Prepare a high-concentration stock solution of G-1 (e.g., 10 mM) by dissolving the

appropriate amount of G-1 powder in high-quality, anhydrous DMSO.

Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure

complete dissolution.[5]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solutions at -20°C for long-term storage.

Cell Viability Assay (Resazurin-based)
Materials: Cells of interest, complete culture medium, 96-well plates, G-1 compound,

Resazurin-based assay kit.

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of G-1 in complete culture medium from the DMSO stock solution.

Ensure the final DMSO concentration is consistent across all wells and does not exceed a

non-toxic level (typically <0.1%).

Replace the culture medium with the medium containing different concentrations of G-1 or

vehicle control (DMSO).
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Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Add the resazurin reagent to each well according to the manufacturer's instructions and

incubate for the recommended time.

Measure the fluorescence or absorbance at the appropriate wavelength using a plate

reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)
Materials: Cells of interest, complete culture medium, 6-well plates, sterile p200 pipette tip or

a specialized scratch tool, G-1 compound.

Procedure:

Seed cells in a 6-well plate and grow them to a confluent monolayer.

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

Replace the medium with fresh medium containing the desired concentration of G-1 or

vehicle control.

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours)

using a microscope.

Measure the width of the scratch at multiple points for each condition and time point.

Calculate the percentage of wound closure to quantify cell migration.

Cell Cycle Analysis (Propidium Iodide Staining)
Materials: Cells of interest, complete culture medium, 6-well plates, G-1 compound, PBS,

ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).

Procedure:
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Seed cells in 6-well plates and treat them with G-1 or vehicle control for the desired

duration.

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells and wash the pellet with PBS.

Resuspend the cells in PI staining solution and incubate in the dark at room temperature

for 30 minutes.

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis
Materials: Cells of interest, complete culture medium, G-1 compound, lysis buffer (e.g., RIPA

buffer with protease and phosphatase inhibitors), protein quantification assay kit (e.g., BCA),

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary and

secondary antibodies, ECL detection reagents.

Procedure:

Treat cells with G-1 or vehicle control as required.

Lyse the cells in lysis buffer and quantify the protein concentration.

Denature the protein lysates and separate them by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody of interest overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Studies in Rodent Models
Materials: Animal model (e.g., mice, rats), G-1 compound, appropriate vehicle for in vivo

administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).

Procedure:

Prepare the G-1 formulation for in vivo administration. A common formulation involves

dissolving G-1 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline.[3] The final concentration should be adjusted based on the desired dosage and the

animal's weight.

Administer G-1 to the animals via the desired route (e.g., intraperitoneal injection, oral

gavage).

Monitor the animals for the duration of the experiment, assessing relevant physiological or

pathological parameters.

At the end of the study, collect tissues or blood samples for further analysis (e.g.,

histology, western blotting, ELISA). Note: All animal experiments must be conducted in

accordance with institutional and national guidelines for the care and use of laboratory

animals.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of

the G-1 compound on a specific cellular process.
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G-1 Experimental Workflow

Conclusion
The G-1 compound is an invaluable pharmacological tool for elucidating the complex signaling

pathways mediated by GPER. Its high selectivity allows for the specific interrogation of non-

genomic estrogenic responses in a wide range of biological systems. This technical guide

provides a foundational resource for researchers utilizing G-1, offering detailed information on
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its properties, mechanism of action, and standardized experimental protocols. Adherence to

these guidelines will facilitate reproducible and robust experimental outcomes, contributing to a

deeper understanding of GPER's role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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